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Compound of Interest

Compound Name:
Ethyl 2-(3,5-dichlorophenyl)-2-

(ethylamino)acetate

CAS No.: 1218548-99-2

Cat. No.: B1425664 Get Quote

Comparative Guide for Pharmaceutical
Intermediates
Executive Summary
CAS 1218548-99-2, chemically identified as Ethyl 2-(3,5-dichlorophenyl)-2-
(ethylamino)acetate, represents a critical scaffold in the synthesis of non-natural amino acid

derivatives and pharmaceutical intermediates.[1] Its structural complexity—featuring a

halogenated aromatic ring, a secondary amine, and an ester moiety—presents unique

challenges and opportunities in mass spectrometry (MS) analysis.

This guide provides an in-depth technical analysis of the fragmentation behavior of CAS

1218548-99-2 using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). To

ensure robust validation, we compare its performance and spectral signature against a

structural analog, Ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate (CAS 1046535-04-9). This

comparison highlights the critical role of isotopic pattern analysis in confirming di-halogenated

substitutions.

Chemical Identity & Properties
Before interpreting the spectra, it is essential to establish the physicochemical baseline of the

target molecule.
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Feature
Target Molecule (CAS
1218548-99-2)

Comparative Analog (CAS
1046535-04-9)

Structure Name
Ethyl 2-(3,5-dichlorophenyl)-2-

(ethylamino)acetate

Ethyl 2-(4-chlorophenyl)-2-

(ethylamino)acetate

Formula C₁₂H₁₅Cl₂NO₂ C₁₂H₁₆ClNO₂

Monoisotopic Mass 275.05 Da 241.09 Da

[M+H]⁺ (m/z) 276.05 242.09

Halogen Signature Cl₂ (9:6:1 Isotope Ratio) Cl₁ (3:1 Isotope Ratio)

Key Moiety
3,5-Dichloro-phenylglycine

derivative

4-Chloro-phenylglycine

derivative

Experimental Methodology (LC-MS/MS)
To replicate the fragmentation patterns described below, the following protocol is

recommended. This setup ensures optimal ionization of the secondary amine while minimizing

in-source fragmentation.

Protocol: ESI-MS/MS Acquisition
Sample Preparation: Dissolve 1 mg of CAS 1218548-99-2 in 1 mL Methanol. Dilute to 1

µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

Infusion: Direct infusion at 10 µL/min into a Triple Quadrupole or Q-TOF MS.

Source Conditions (ESI+):

Capillary Voltage: 3.5 kV

Cone Voltage: 20 V (Optimized to prevent premature ester cleavage)

Desolvation Temp: 350°C

Collision Induced Dissociation (CID):
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Collision Gas: Argon

Collision Energy (CE): Stepped ramp 15–35 eV.

Diagram 1: Experimental Workflow for Structural Elucidation
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Caption: Step-by-step LC-MS/MS workflow for characterizing CAS 1218548-99-2.

Fragmentation Analysis & Mechanism
The fragmentation of CAS 1218548-99-2 is driven by the protonation of the secondary amine

and the stability of the resulting benzylic carbocations.

4.1. Precursor Ion Analysis
Observed Ion: [M+H]⁺ at m/z 276.05.

Isotope Pattern: The presence of two chlorine atoms creates a distinct triplet pattern:

m/z 276 (100%, ³⁵Cl/³⁵Cl)

m/z 278 (~65%, ³⁵Cl/³⁷Cl)

m/z 280 (~10%, ³⁷Cl/³⁷Cl)

Note: This signature is the primary diagnostic tool distinguishing it from monochloro

analogs.

4.2. Primary Fragmentation Pathway (Base Peak)
The most dominant fragmentation channel involves the cleavage of the ester bond (C-C

scission) adjacent to the amine.

Transition:m/z 276.05 → 203.02 (Neutral Loss: 73 Da)
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Mechanism: Loss of the carboethoxy group (–COOCH₂CH₃). The charge is retained on the

nitrogen/benzylic carbon, forming a highly stable Iminium Ion.

Structure of m/z 203: [3,5-Cl₂-Ph-CH=NH-Et]⁺.

4.3. Secondary Fragmentation Pathways
From the m/z 203 iminium ion, further degradation occurs at higher collision energies (>25 eV):

Loss of N-Ethyl Group:

Transition:m/z 203 → 175.00 (Neutral Loss: 28 Da, C₂H₄)

Mechanism: Hydrogen rearrangement and elimination of ethylene from the N-ethyl group,

resulting in the primary imine [3,5-Cl₂-Ph-CH=NH₂]⁺.

Formation of Dichlorobenzyl Cation:

Transition:m/z 175 → 158.97 (Loss of NH₃)

Mechanism: Deamination leads to the 3,5-dichlorobenzyl carbocation, often rearranging to

a substituted tropylium ion.

Diagram 2: Proposed Fragmentation Pathway
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Caption: Mechanistic pathway of CAS 1218548-99-2 fragmentation under CID.

Comparative Performance: Target vs. Analog
Comparing CAS 1218548-99-2 with its monochloro analog (CAS 1046535-04-9) validates the

specificity of the method.
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Parameter
CAS 1218548-99-2
(Target)

CAS 1046535-04-9
(Analog)

Interpretation

Precursor Isotope

Pattern

9 : 6 : 1 (M : M+2 :

M+4)
3 : 1 (M : M+2)

The target's M+4 peak

is a definitive

confirmation of the

3,5-dichloro

substitution.

Primary Fragment

(Base)
m/z203 m/z169

Both lose the ester

group (-73 Da),

confirming the shared

amino-ester

backbone.

Secondary Fragment m/z175 m/z141

Consistent mass shift

(+34 Da) due to the

extra chlorine atom.

Collision Energy

(CE50)
~22 eV ~20 eV

The additional

chlorine (electron-

withdrawing) slightly

stabilizes the

precursor, requiring

higher energy for

fragmentation.

Key Insight: The shift of exactly 34 Da (mass of one ³⁵Cl - H) across all major fragments

confirms that the core phenylglycine skeleton remains intact during the primary fragmentation

events.

Conclusion & Recommendations
For researchers developing assays or synthesizing derivatives using CAS 1218548-99-2:

Quantification: Use the transition 276.05 → 203.02 for quantitation (highest sensitivity).

Confirmation: Use the transition 276.05 → 175.00 and the 278 → 205 (isotope) transition to

confirm identity in complex matrices.
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Differentiation: Rely on the M+4 isotope peak (approx. 10% relative abundance) to

distinguish this compound from monochloro impurities or metabolites.

This fragmentation fingerprint provides a reliable, self-validating system for the identification of

this specific pharmaceutical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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